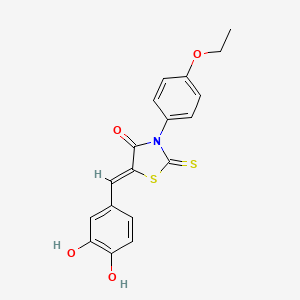
5-(3,4-dihydroxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-dihydroxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, commonly known as DHBET, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DHBET is a thiazolidinone derivative and has been extensively studied for its pharmacological properties. In
作用机制
The mechanism of action of DHBET is not fully understood. However, it has been proposed that DHBET exerts its pharmacological effects by modulating various signaling pathways. DHBET has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. DHBET has been found to activate the Nrf2 pathway, which is involved in antioxidant defense and cell survival.
Biochemical and Physiological Effects:
DHBET has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells and tissues. DHBET has been found to induce apoptosis in cancer cells and protect neurons from oxidative stress. It has also been found to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
实验室实验的优点和局限性
DHBET has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. DHBET has been extensively studied for its pharmacological properties, making it a well-established compound for research. However, DHBET has some limitations for lab experiments. It has poor water solubility, which can limit its use in in vitro and in vivo experiments. DHBET also has limited stability in biological systems, which can affect its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for the research of DHBET. One direction is to improve the water solubility and stability of DHBET to enhance its use in in vitro and in vivo experiments. Another direction is to explore the potential use of DHBET in combination with other therapeutic agents for the treatment of cancer and neurodegenerative diseases. Further studies are also needed to elucidate the mechanism of action of DHBET and its pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
DHBET is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its pharmacological properties, including its antioxidant, anti-inflammatory, and anticancer properties. DHBET has been found to inhibit the growth of various cancer cells, protect neurons from oxidative stress, and improve insulin sensitivity. However, DHBET has some limitations for lab experiments, including its poor water solubility and limited stability in biological systems. Future research is needed to improve the water solubility and stability of DHBET and explore its potential use in combination with other therapeutic agents for the treatment of various diseases.
合成方法
The synthesis of DHBET involves the reaction between 3,4-dihydroxybenzaldehyde and 4-ethoxyphenyl isothiocyanate in the presence of a catalytic amount of triethylamine. The reaction yields DHBET as a yellow solid in moderate to good yields. The synthesis of DHBET has been optimized to improve its yield and purity.
科学研究应用
DHBET has been studied for its various therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. DHBET has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells. DHBET has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been found to protect neurons from oxidative stress and reduce inflammation in the brain. DHBET has also been studied for its potential use in the treatment of diabetes, as it has been found to improve insulin sensitivity and reduce blood glucose levels.
属性
IUPAC Name |
(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S2/c1-2-23-13-6-4-12(5-7-13)19-17(22)16(25-18(19)24)10-11-3-8-14(20)15(21)9-11/h3-10,20-21H,2H2,1H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXJCAXCYQQAQR-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4934377.png)
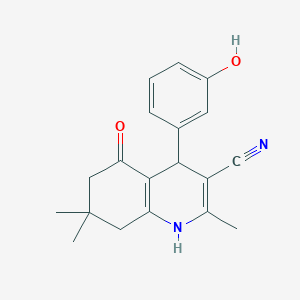
![2-{[1-(cyclopentylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B4934380.png)
![3-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4934385.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene](/img/structure/B4934387.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(trans-4-hydroxycyclohexyl)benzamide](/img/structure/B4934389.png)
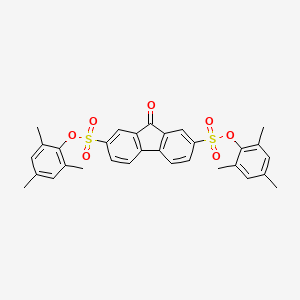

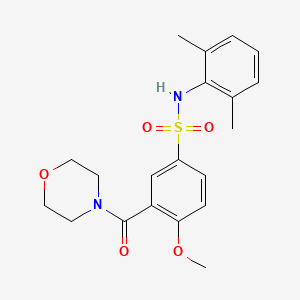
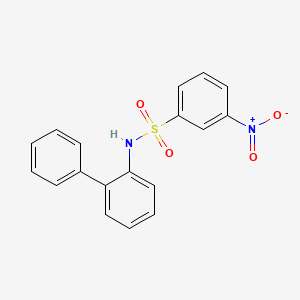


![N-{4-[({2-[(4-methylphenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4934438.png)
![N-(1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B4934443.png)